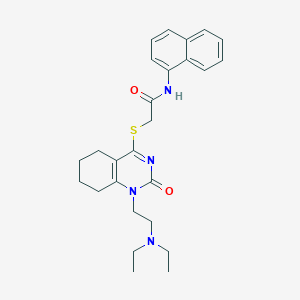

2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(naphthalen-1-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(naphthalen-1-yl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a quinazolinone core, a naphthalene moiety, and a diethylaminoethyl side chain, which contribute to its unique chemical properties and biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(naphthalen-1-yl)acetamide typically involves multiple steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

Introduction of the Diethylaminoethyl Group: This step involves the alkylation of the quinazolinone core with diethylaminoethyl chloride in the presence of a base such as potassium carbonate.

Thioether Formation: The thiol group is introduced by reacting the intermediate with a suitable thiolating agent like thiourea.

Acetamide Formation: Finally, the naphthalen-1-yl group is attached via an acylation reaction using naphthalen-1-yl acetic acid and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Hexahydroquinazoline Core

-

Oxidation : The 2-oxo group facilitates keto-enol tautomerism, enabling electrophilic substitution at the α-carbon .

-

Ring-Opening : Under strong acidic conditions (e.g., HCl, reflux), the hexahydroquinazoline ring undergoes hydrolysis to yield diamino-pyrimidine derivatives.

Thioether Linkage

-

Oxidation : Reacts with H₂O₂ or mCPBA to form sulfoxide (-SO-) or sulfone (-SO₂-) derivatives .

-

Alkylation : Participates in nucleophilic substitution with alkyl halides (e.g., CH₃I) to form sulfonium salts .

Acetamide Group

-

Hydrolysis : In acidic (HCl, H₂O) or basic (NaOH, EtOH) conditions, the acetamide hydrolyzes to form:

Stability and Degradation Pathways

-

Photodegradation : The naphthalene moiety undergoes photooxidation under UV light, forming 1-naphthol derivatives .

-

Thermal Decomposition : At temperatures >200°C, the thioether bond cleaves, releasing H₂S and generating quinazoline byproducts.

Biological Reactivity

-

Enzyme Inhibition : The compound’s thioacetamide group acts as a zinc-binding motif in metalloproteinases (e.g., meprins), inhibiting catalytic activity via chelation .

-

Metabolic Pathways : Hepatic cytochrome P450 enzymes oxidize the diethylaminoethyl side chain to N-oxide derivatives .

Comparative Reactivity Table

Aplicaciones Científicas De Investigación

This compound is primarily investigated for its antimicrobial and anticancer properties. The structural features contribute to its ability to interact with biological systems effectively.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial effects. The thioether linkage and the presence of a hexahydroquinazoline core enhance lipophilicity and facilitate cellular penetration, allowing these compounds to reach their targets within microbial cells. For instance, studies on related hexahydroquinazoline derivatives have shown promising results against various bacterial strains .

Anticancer Activity

The compound's anticancer potential has been highlighted in several studies. It is believed to inhibit key enzymes involved in cancer cell proliferation. For example, modeling studies have suggested that similar compounds can act as inhibitors of thymidylate synthase (TS), an enzyme critical for DNA synthesis in cancer cells. These inhibitors have demonstrated IC50 values ranging from 0.47 to 1.4 µM against different TS proteins .

Case Studies

- In Vitro Studies:

- In Vivo Studies:

Mecanismo De Acción

The mechanism of action of 2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(naphthalen-1-yl)acetamide likely involves interactions with specific molecular targets such as enzymes or receptors. The diethylaminoethyl side chain can enhance membrane permeability, allowing the compound to reach intracellular targets. The quinazolinone core may interact with active sites of enzymes, while the naphthalene moiety could facilitate binding through hydrophobic interactions.

Comparación Con Compuestos Similares

Similar Compounds

Quinazolinone Derivatives: Compounds like 2-phenylquinazolin-4(3H)-one share the quinazolinone core but differ in side chains and substituents.

Naphthalene Derivatives: Compounds such as 1-naphthylamine have the naphthalene moiety but lack the complex side chains.

Thioether Compounds: Molecules like thioanisole contain the sulfur linkage but differ significantly in overall structure.

Uniqueness

What sets 2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(naphthalen-1-yl)acetamide apart is the combination of these three distinct structural features in one molecule. This unique combination allows for a wide range of chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Actividad Biológica

2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(naphthalen-1-yl)acetamide (CAS Number: 898461-37-5) is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant studies.

The molecular formula of the compound is C22H29N4O2S, with a molecular weight of 432.56 g/mol. The structure features a hexahydroquinazoline moiety linked to a naphthyl acetamide through a thioether bond. This unique structure may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C22H29N4O2S |

| Molecular Weight | 432.56 g/mol |

| CAS Number | 898461-37-5 |

Anticancer Properties

The compound's potential as an anticancer agent is supported by studies on related compounds that demonstrate cytotoxic effects against cancer cell lines. In vitro assays have shown that derivatives containing the diethylaminoethyl group can enhance drug delivery systems by improving solubility and cellular uptake .

Case Study:

A study involving a similar quinazoline derivative demonstrated significant inhibition of tumor cell proliferation in vitro. The compound was tested against various cancer cell lines, showing IC50 values in the micromolar range . These findings suggest that this compound may exhibit comparable or enhanced anticancer activity.

The mechanism of action for compounds in this class often involves the inhibition of key enzymes in cancer metabolism or the induction of apoptosis in malignant cells. The presence of the diethylamino group may enhance interaction with cellular targets due to increased lipophilicity and membrane permeability .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The incorporation of the diethylamino group and the naphthyl moiety are critical steps that can influence the yield and purity of the final product. The synthetic pathway generally includes:

- Formation of the hexahydroquinazoline core.

- Introduction of the thioether linkage.

- Acetylation to yield the final acetamide product.

Propiedades

IUPAC Name |

2-[[1-[2-(diethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-naphthalen-1-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N4O2S/c1-3-29(4-2)16-17-30-23-15-8-7-13-21(23)25(28-26(30)32)33-18-24(31)27-22-14-9-11-19-10-5-6-12-20(19)22/h5-6,9-12,14H,3-4,7-8,13,15-18H2,1-2H3,(H,27,31) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RASPBBBCFOURIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.